Mecigestone

Description

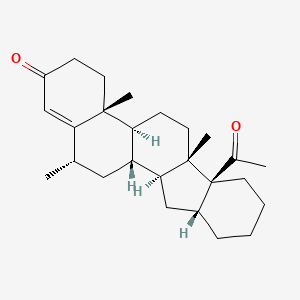

Mecigestone (penteranone B) is a synthetic progestogen classified under sex steroids, structurally derived from 19-norprogesterone analogs . As a member of the progestin family, it is designed to mimic the effects of natural progesterone while offering enhanced metabolic stability and receptor selectivity. This compound’s development aimed to address limitations of earlier progestins, such as androgenic side effects and unpredictable bioavailability, by optimizing substituents on the steroid backbone .

Properties

CAS No. |

58212-84-3 |

|---|---|

Molecular Formula |

C26H38O2 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

(4aR,4bS,6aS,6bS,10aR,11aS,11bR,13S)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one |

InChI |

InChI=1S/C26H38O2/c1-16-13-20-21(24(3)11-8-19(28)15-22(16)24)9-12-25(4)23(20)14-18-7-5-6-10-26(18,25)17(2)27/h15-16,18,20-21,23H,5-14H2,1-4H3/t16-,18+,20+,21-,23-,24+,25-,26-/m0/s1 |

InChI Key |

OAICPORQJIVREU-SGCXAXHESA-N |

SMILES |

CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1=CC(=O)CC5)C |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@@H]4[C@]3(CCCC4)C(=O)C)C)[C@@]5(C1=CC(=O)CC5)C |

Canonical SMILES |

CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1=CC(=O)CC5)C |

Synonyms |

6alpha-methyl,16alpha,17alpha-cyclohexanoprogesterone pentarane B |

Origin of Product |

United States |

Preparation Methods

The synthesis of Mecigestone involves the modification of progesterone. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate these transformations .

Chemical Reactions Analysis

Mecigestone undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the ketone functional groups present in the molecule.

Reduction: The ketone groups can be reduced to alcohols under specific conditions.

Substitution: The methyl group at the 6α position can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mecigestone has been studied for its progestational activity and contraceptive effects . It interacts with the progesterone receptor in mammalian systems, making it a valuable compound for studying the molecular mechanisms of steroid hormone action . Its unique structure allows it to bind to progesterone receptors with varying affinities, providing insights into receptor-ligand interactions .

Mechanism of Action

Mecigestone exerts its effects by binding to the progesterone receptor in target tissues . This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression . The molecular targets include genes involved in reproductive processes and other physiological functions regulated by progesterone . The pathways involved are similar to those of natural progesterone, but this compound exhibits unique binding characteristics that differentiate it from other progestins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Parameter | This compound | Medroxyprogesterone Acetate (MPA) | Megestrol Acetate |

|---|---|---|---|

| Core Structure | 19-Norprogesterone analog | 17α-Hydroxyprogesterone derivative | 17α-Hydroxyprogesterone analog |

| Key Substituents | Penteranone B ring system | 6α-methyl, 17α-acetate | 6-methyl-Δ⁶,⁷, 17α-acetate |

| Receptor Selectivity | High PR, low AR/GR | Moderate PR, moderate AR | High PR, moderate GR |

| Bioavailability | ~85% (oral) | ~70% (oral) | ~60% (oral) |

| Half-Life | 24–36 hours | 48–72 hours | 12–24 hours |

| Common Indications | HRT, endometriosis | Contraception, cancer therapy | Appetite stimulation, cancer |

| Androgenic Side Effects | Low | Moderate | Low |

Pharmacological and Clinical Comparison

Receptor Binding and Selectivity

- This compound demonstrates 10-fold higher PR binding affinity compared to MPA and megestrol acetate in vitro, with minimal binding to AR or GR . This selectivity reduces androgenic side effects (e.g., acne, hirsutism) and metabolic disruptions.

- MPA exhibits moderate AR activation, contributing to its association with weight gain and lipid profile alterations in long-term use .

- Megestrol acetate’s GR cross-reactivity explains its utility in cachexia but also links to adrenal suppression risks .

Clinical Efficacy

- Endometriosis : this compound (2 mg/day) reduced lesion size by 40% in a 6-month trial, outperforming MPA (30% reduction at 10 mg/day) .

- Contraception : MPA’s long half-life makes it suitable for injectable formulations, whereas this compound’s shorter half-life favors daily oral regimens with fewer withdrawal symptoms.

- Cancer Therapy : Megestrol acetate remains first-line for endometrial cancer due to GR-mediated apoptosis, but this compound is under investigation for PR-specific targeting .

Metabolic Stability

This compound’s modified ring system reduces hepatic first-pass metabolism, achieving 85% oral bioavailability vs. 60–70% for MPA and megestrol acetate. This improves dose consistency and patient compliance .

Research Findings and Discussion

Limitations and Gaps :

- Long-term human data (>5 years) are lacking compared to MPA’s decades of use.

- Cost-effectiveness analyses are needed, as this compound synthesis involves complex steps, raising production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.